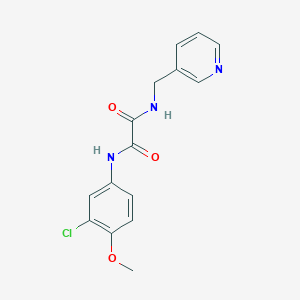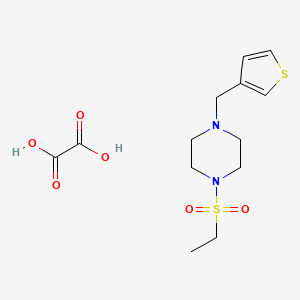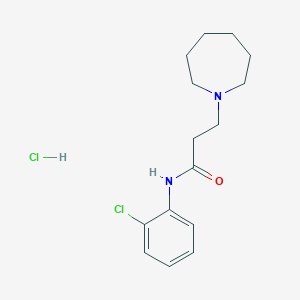![molecular formula C13H16N4O2S2 B3939830 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B3939830.png)
2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide
説明
2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide, also known as MTA, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MTA is a synthetic compound that was first synthesized by researchers at the University of California, San Francisco in the 1990s. Since then, MTA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide is not fully understood. However, studies have shown that 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide can modulate various signaling pathways in cells. 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide has been shown to have various biochemical and physiological effects in cells. Studies have shown that 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide can increase the production of reactive oxygen species (ROS) in cells, which can induce apoptosis in cancer cells. 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide has also been shown to increase the expression of various antioxidant enzymes, which can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide to target intracellular signaling pathways and modulate cellular processes. Another advantage of using 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide is that it has been extensively studied, and its mechanism of action is well-understood.
One limitation of using 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide in lab experiments is that it can be difficult to synthesize. The multistep synthesis process can be time-consuming and expensive. Another limitation of using 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide. One area of research is the development of 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide analogs that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide and its effects on cellular processes.
科学的研究の応用
2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide has been extensively studied for its potential therapeutic applications. One area of research that has gained attention is the use of 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide as an anticancer agent. Studies have shown that 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide can induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide has also been shown to inhibit the growth of tumors in animal models.
Another area of research that has gained attention is the use of 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide as a neuroprotective agent. Studies have shown that 2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide can protect neurons from oxidative stress and prevent neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-methoxy-N-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-9-16-17-13(21-9)20-8-4-7-14-11(18)10-5-3-6-15-12(10)19-2/h3,5-6H,4,7-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDZSSDZYYMMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCNC(=O)C2=C(N=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-oxo-2-phenylethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939759.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3939786.png)


![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3939805.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(4-propionyl-1-piperazinyl)aniline](/img/structure/B3939825.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3939834.png)
![2-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B3939837.png)
![N-[(benzylamino)carbonothioyl]leucine](/img/structure/B3939844.png)
![1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B3939848.png)